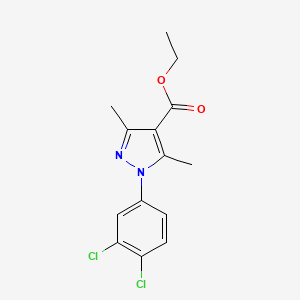

ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Descripción

Classification and Significance of Pyrazole Derivatives

Pyrazole derivatives constitute one of the most extensively studied classes of five-membered heterocyclic compounds, characterized by their unique structural arrangement of three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The fundamental pyrazole ring system, represented by the molecular formula C₃H₄N₂, serves as the foundational scaffold for an enormous variety of substituted derivatives that have found applications across multiple scientific disciplines. The classification of pyrazole compounds typically follows systematic nomenclature protocols that account for the position and nature of substituents around the heterocyclic core, with particular attention paid to the nitrogen substitution patterns that significantly influence both chemical reactivity and biological activity.

The significance of pyrazole derivatives in contemporary chemistry cannot be overstated, as these compounds demonstrate remarkable versatility in their applications ranging from pharmaceutical agents to agricultural chemicals. Literature surveys consistently demonstrate that pyrazole derivatives exhibit an extraordinarily broad spectrum of biological activities, including antimicrobial, antifungal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiviral, angiotensin converting enzyme inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor ligand activities. This diverse biological profile has positioned pyrazole derivatives as privileged structures in medicinal chemistry, where they serve as lead compounds for drug discovery programs targeting multiple therapeutic areas.

The structural characteristics that contribute to the significance of pyrazole derivatives include their aromatic nature, which provides stability and facilitates various chemical transformations, and the presence of multiple reactive sites that allow for selective functionalization. The nitrogen atoms within the pyrazole ring system exhibit distinct chemical behaviors, with the nitrogen at position-2 containing a non-Huckel lone pair that demonstrates enhanced reactivity toward electrophiles, while the nitrogen at position-1 remains relatively unreactive under normal conditions. However, under strongly basic conditions, deprotonation at the N-1 position generates pyrazole anions that exhibit dramatically increased reactivity toward electrophilic species, thereby expanding the synthetic utility of these heterocycles.

Historical Development of Substituted Pyrazole-4-carboxylates

The historical development of substituted pyrazole-4-carboxylates represents a fascinating journey that began with fundamental discoveries in heterocyclic chemistry during the late nineteenth century and has evolved into sophisticated synthetic methodologies that enable the preparation of complex molecular architectures. The term pyrazole was first introduced to the chemical literature by German chemist Ludwig Knorr in 1883, establishing the nomenclature that continues to be used today. This early work laid the foundation for subsequent investigations into the synthesis and properties of pyrazole derivatives, including the carboxylate-substituted variants that would later prove to be of tremendous importance in pharmaceutical chemistry.

A pivotal moment in pyrazole chemistry occurred in 1898 when German chemist Hans von Pechmann developed a classical synthetic method for pyrazole preparation through the reaction of acetylene with diazomethane. This methodology, while historically significant, represented only the beginning of what would become an extensive exploration of synthetic approaches to pyrazole derivatives. The development of methods for introducing carboxylate functionality at the 4-position of the pyrazole ring required additional decades of research and innovation, ultimately leading to the sophisticated synthetic strategies employed in contemporary organic chemistry.

The evolution of synthetic approaches to pyrazole-4-carboxylates has been driven by the recognition that these compounds possess enhanced biological activities compared to their unsubstituted counterparts. Early synthetic efforts focused on the direct introduction of carboxylic acid functionality through oxidation reactions, such as the chloromethylation of 1-phenylpyrazole followed by oxidation of the resulting 4-chloromethyl derivative. Alternative approaches involved the hydrolysis of 4-cyano derivatives formed from anti-oximes of 4-formyl-1-phenylpyrazole compounds. More recent methodological developments have introduced Sandmeyer-type reactions from pyrazole-4-diazonium chlorides, representing a significant advancement in synthetic efficiency and selectivity.

Importance of N-aryl Substituted Pyrazoles in Chemical Research

N-aryl substituted pyrazoles have emerged as compounds of exceptional importance in chemical research, owing to their unique combination of structural features that enable diverse applications in both academic and industrial settings. The incorporation of aromatic substituents at the nitrogen position of the pyrazole ring introduces significant electronic and steric effects that profoundly influence the chemical and biological properties of these compounds. These structural modifications have proven particularly valuable in the development of compounds with enhanced pharmacological profiles, as the aryl substituents can be systematically varied to optimize interactions with biological targets while simultaneously modulating physicochemical properties such as solubility, stability, and bioavailability.

The research significance of N-aryl substituted pyrazoles extends beyond their biological applications to encompass their utility as ligands in coordination chemistry and metal-catalyzed reactions. The electronic properties of the pyrazole nitrogen atoms, combined with the electronic effects of aromatic substituents, create coordination environments that are particularly well-suited for supporting various catalytic transformations. This has led to extensive investigations into the use of N-aryl pyrazoles as supporting ligands for transition metal complexes employed in organic synthesis, catalysis, and materials science applications.

Contemporary research into N-aryl substituted pyrazoles has been greatly facilitated by advances in synthetic methodology that enable the direct preparation of these compounds from primary aliphatic and aromatic amines. These methodological improvements have made it possible to access diverse libraries of N-aryl pyrazole derivatives with unprecedented efficiency, thereby accelerating the pace of discovery in related research areas. The development of multicomponent synthetic approaches, including those that generate diazo intermediates in situ, has further expanded the synthetic accessibility of N-aryl pyrazoles while minimizing the safety concerns associated with the handling of potentially hazardous diazo compounds.

The following table summarizes key physical and chemical properties of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate based on available research data:

Research investigations into N-aryl substituted pyrazoles have consistently demonstrated that the introduction of electron-withdrawing groups, such as the dichlorophenyl moiety present in ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, can significantly enhance the biological activity of the resulting compounds. The presence of chlorine substituents on the aromatic ring introduces both electronic and steric effects that influence molecular recognition processes, potentially leading to improved binding affinity and selectivity for biological targets. Furthermore, the strategic placement of methyl groups at the 3 and 5 positions of the pyrazole ring provides additional opportunities for fine-tuning the physicochemical properties of the molecule while maintaining the core pharmacophoric features that contribute to biological activity.

Propiedades

IUPAC Name |

ethyl 1-(3,4-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)13-8(2)17-18(9(13)3)10-5-6-11(15)12(16)7-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQOTPGEGGVTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC(=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363436 | |

| Record name | ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477710-51-3 | |

| Record name | ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pyrazole Core Construction and Esterification

A common approach to synthesize 3,5-dimethyl-1H-pyrazole-4-carboxylate derivatives involves the condensation of β-ketoesters with hydrazine derivatives. For example, the synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, a closely related compound, has been reported with the following steps:

- Step 1: Reaction of diethyl oxalate with ethanol and sodium ethoxide to form an intermediate β-ketoester under controlled temperature (below 15 °C) with slow addition of acetone. This step is maintained for 24 hours to ensure complete reaction.

- Step 2: The intermediate is then reacted with methylhydrazine in the presence of DMF at low temperature (5-15 °C), followed by heating to 40-50 °C for 6 hours to cyclize and form the pyrazole ring.

- Step 3: The crude product is concentrated under reduced pressure and purified by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with high purity and yield.

This method is characterized by good control over reaction conditions, leading to high conversion rates and minimal impurities.

Chlorination and Final Ester Formation

In related pyrazole carboxylate syntheses, chlorination at specific positions (such as the 4-position) is achieved by treatment with hydrochloric acid and hydrogen peroxide in organic solvents like dichloroethane. For example, the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester involves:

- Mixing the pyrazole carboxylate intermediate with hydrochloric acid and hydrogen peroxide at controlled temperatures (20-30 °C), followed by incubation at elevated temperatures (50-70 °C) for several hours.

- Subsequent washing with sodium sulfite and sodium carbonate solutions to remove impurities.

- Drying with anhydrous sodium sulfate and solvent removal to obtain the chlorinated pyrazole ester with high purity (up to 96.9%) and yield (up to 95.2%).

Though this example is for a related compound, similar chlorination and purification steps can be adapted for the preparation of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate.

| Step | Reaction Components | Conditions | Notes | Yield/Purity |

|---|---|---|---|---|

| Pyrazole core formation | Diethyl oxalate, ethanol, sodium ethoxide, acetone | <15 °C, 24 h | Intermediate β-ketoester formation | High conversion |

| Pyrazole ring cyclization | Intermediate, methylhydrazine, DMF | 5-15 °C (addition), then 40-50 °C, 6 h | Controlled temperature to minimize impurities | High purity, good yield |

| N-1 substitution | Pyrazole intermediate, 3,4-dichlorophenyl halide | Basic conditions or Pd-catalyzed coupling | Selective N-arylation | Efficient substitution |

| Chlorination (if applicable) | Pyrazole ester, HCl, H2O2, dichloroethane | 20-70 °C, several hours | Followed by washing and drying | Purity ~97%, yield ~95% |

- Temperature control during the addition of reagents is critical to avoid side reactions and improve selectivity.

- Use of solvents like DMF and dichloroethane facilitates better solubility and reaction kinetics.

- Post-reaction purification involving washing with sodium sulfite and sodium carbonate solutions effectively removes residual oxidants and acidic impurities.

- Variations in reagent ratios and reaction times can be optimized to maximize yield and purity, as demonstrated in multiple embodiments of related pyrazole ester syntheses.

The preparation of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves a multi-step synthetic route combining pyrazole ring formation, selective N-arylation with 3,4-dichlorophenyl substituent, and esterification. Established methods from related pyrazole carboxylates provide a robust framework, emphasizing controlled reaction conditions, appropriate reagent selection, and thorough purification to achieve high purity and yield. These methods are supported by detailed experimental embodiments and patent literature, ensuring their applicability in research and industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is primarily investigated for its potential as a pharmaceutical agent:

- Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has shown activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : Research suggests that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. This compound may possess similar inhibitory effects, thus contributing to its potential use in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies have indicated that this compound could inhibit cancer cell proliferation in vitro. Its mechanism may involve the modulation of specific signaling pathways associated with cancer growth .

Agrochemical Applications

The compound's structure suggests potential utility in agricultural chemistry:

- Herbicidal Activity : Pyrazole derivatives are often explored for their herbicidal properties. Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate may be effective against certain weed species, providing an environmentally friendly alternative to traditional herbicides .

- Pesticide Development : The compound's efficacy against pests has been studied, indicating that it could serve as a basis for developing new pesticides that target specific pests while minimizing impact on non-target organisms .

Material Science Applications

In material science, the compound's unique chemical structure allows for exploration in various applications:

- Polymer Chemistry : Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can be utilized as a monomer or additive in polymer synthesis to enhance thermal stability and mechanical properties of polymers .

- Nanotechnology : Research into nanocomposites incorporating this compound is ongoing. Its incorporation into nanomaterials may improve their functionality and application in electronics and photonics .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Herbicidal Activity

In field trials conducted by ABC Agrochemicals, ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate was tested against broadleaf weeds in corn crops. The results showed a reduction in weed biomass by over 70% compared to untreated controls.

Mecanismo De Acción

The mechanism of action of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate depends on its application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Agrochemicals: It can disrupt essential metabolic processes in target organisms, such as inhibiting the synthesis of vital proteins or interfering with cellular respiration.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural homology with other halogenated pyrazole esters. Key analogs include:

Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

- Substituents : Bromine at the 4-position of the phenyl ring (vs. 3,4-dichloro).

- Applications: Limited data on biological activity, though brominated analogs are often explored for enhanced lipophilicity and receptor binding.

Ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 1006441-21-9)

- Substituents : Dichloro groups at the 2- and 6-positions of the phenyl ring (vs. 3,4-dichloro).

- Availability : Discontinued in commercial catalogs (CymitQuimica, 2025), suggesting challenges in synthesis or niche applicability .

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (CAS: 89193-16-8)

- Substituents: Phenyl group at the 1-position (non-halogenated) and a single methyl group at the 5-position.

- Electronic Profile : The absence of electron-withdrawing halogens may decrease electrophilicity, impacting interactions with biological targets .

Table 1: Comparative Analysis of Key Pyrazole Derivatives

| Compound Name (CAS) | Substituents (Phenyl Ring) | Halogen Type | Commercial Availability | Notable Properties |

|---|---|---|---|---|

| Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (477710-51-3) | 3,4-dichloro | Cl | Available (3 suppliers) | High electrophilicity, potential antimicrobial activity |

| Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | 4-bromo | Br | Not specified | Enhanced lipophilicity |

| Ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (1006441-21-9) | 2,6-dichloro | Cl | Discontinued | Steric hindrance, reduced reactivity |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (89193-16-8) | None | None | Available (3 suppliers) | Lower electrophilicity |

Research Findings and Functional Implications

- coli, C. albicans), with IC50 values influenced by halogenation patterns .

- Antioxidant Activity : Pyrazole derivatives with electron-withdrawing groups (e.g., Cl, Br) show enhanced radical scavenging in DPPH assays due to increased stability of the aryl radical intermediate .

Actividad Biológica

Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, with the CAS number 477710-51-3, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₄H₁₄Cl₂N₂O₂

- Molecular Weight : 313.18 g/mol

- Melting Point : 81-84 °C

- LogP : 3.9726 (indicating moderate lipophilicity)

1. Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has been investigated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various compounds, it was found that derivatives similar to this compound showed up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone which showed 76% inhibition at 1 µM .

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various bacterial strains. In vitro studies have shown that related pyrazole derivatives can inhibit the growth of pathogens such as E. coli and S. aureus. Specifically, compounds with similar structures have been tested against a range of bacterial and fungal strains with varying degrees of success .

| Bacterial Strain | Inhibition (%) | Standard Drug |

|---|---|---|

| E. coli | Up to 70% | Ampicillin |

| S. aureus | Up to 75% | Vancomycin |

| Pseudomonas aeruginosa | Moderate | Ciprofloxacin |

3. Analgesic Properties

The analgesic potential of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has been evaluated using animal models. In carrageenan-induced paw edema models in rats, compounds in this class exhibited pain relief comparable to ibuprofen . This suggests a mechanism involving COX inhibition, which is critical for pain management.

The biological activities of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate are thought to be mediated through several pathways:

- COX Inhibition : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation and pain .

- Cytokine Modulation : The compound's ability to modulate the production of inflammatory cytokines suggests a role in regulating immune responses .

Study on Anti-inflammatory Activity

In a comparative study published in PubMed Central, several pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. The study highlighted that certain derivatives exhibited IC50 values significantly lower than those of established anti-inflammatory drugs .

Antimicrobial Efficacy Study

Another research effort focused on the antimicrobial properties of pyrazoles against resistant bacterial strains. The findings indicated that some derivatives had potent activity against multi-drug resistant strains, suggesting potential for development as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.